4-Hydroxylamino-2-nitrotoluene

environmental fate bioremediation nitroaromatic degradation

4-Hydroxylamino-2-nitrotoluene (4HA2NT; CAS 43192-03-6) is a monohydroxylamino-nitrotoluene intermediate formed during the partial reduction of 2,4-dinitrotoluene (2,4-DNT) and is classified as a nitroaromatic hydroxylamine. Its molecular formula is C₇H₈N₂O₃ (MW 168.15), with a calculated density of 1.425 g/cm³, boiling point of 302.7 °C at 760 mmHg, and flash point of 136.9 °C.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 43192-03-6
Cat. No. B8763201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxylamino-2-nitrotoluene
CAS43192-03-6
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NO)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4,8,10H,1H3
InChIKeyAJABDGUPMVJPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxylamino-2-nitrotoluene (CAS 43192-03-6): Core Identity and Procurement Context


4-Hydroxylamino-2-nitrotoluene (4HA2NT; CAS 43192-03-6) is a monohydroxylamino-nitrotoluene intermediate formed during the partial reduction of 2,4-dinitrotoluene (2,4-DNT) and is classified as a nitroaromatic hydroxylamine [1]. Its molecular formula is C₇H₈N₂O₃ (MW 168.15), with a calculated density of 1.425 g/cm³, boiling point of 302.7 °C at 760 mmHg, and flash point of 136.9 °C . The compound serves as a critical authentic reference standard for tracking reductive transformation pathways of dinitrotoluene pollutants, as a key intermediate in catalytic hydrogenation processes, and as a requisite calibrant for microbial biosensors targeting explosive residues.

Why 4-Hydroxylamino-2-nitrotoluene Cannot Be Replaced by Isomeric or Parent Nitroaromatic Analogs


Procurement decisions for hydroxylaminonitrotoluene intermediates cannot rely on generic substitution with positional isomers (2HA4NT, 2HA6NT), the parent dinitrotoluene, or the fully reduced diaminotoluene. Quantitative evidence demonstrates that 4HA2NT occupies a distinct position in stability, mutagenic potency, and metabolic pathway dominance: it is the most stable monohydroxylamino derivative under conditions where 2HA4NT and 2HA6NT degrade rapidly [1], it displays a specific intermediate mutagenic activity ranking distinct from both the parent DNT and the isomeric hydroxylamine [2], and it is the kinetically dominant primary intermediate in both abiotic catalytic hydrogenation and microbial reductive transformation of 2,4-DNT [3]. These differences are not incremental—they determine whether experimental detection, kinetic modeling, or toxicological assessment will succeed or fail when the wrong congener is purchased.

Quantitative Differentiation Evidence for 4-Hydroxylamino-2-nitrotoluene (CAS 43192-03-6) Against Structural Analogs


Relative Stability Ranking Among Monohydroxylamino-Nitrotoluene Isomers in Aqueous Biotransformation Systems

In a directly comparative study using Clostridium acetobutylicum anaerobic transformation of 2,4-DNT and 2,6-DNT, 4HA2NT was identified as the most stable derivative among the three monohydroxylamino intermediates (2HA4NT, 4HA2NT, 2HA6NT) when monitored in Salmonella typhimurium TA100 Ames test matrices [1]. The isomeric hydroxylamines 2HA4NT and 2HA6NT were less stable under identical conditions, with degradation compromising their detectability and mutagenic assessment. While exact half-life values were not reported in this study, the qualitative stability hierarchy (4HA2NT >> 2HA4NT ≈ 2HA6NT) is corroborated by independent gas chromatographic observations where 4HA2NT thermal lability in the GC injector necessitated dedicated analytical procedures, whereas the hydroxylamine functional group in the 2-position (2HA4NT) was even more prone to decomposition [2].

environmental fate bioremediation nitroaromatic degradation

Mutagenic Potency Hierarchy in Nitroreductase- and O-Acetyltransferase-Overproducing Ames Strains

In a systematic structure-activity comparison using Salmonella typhimurium strains YG1041 and YG1042 (engineered with elevated nitroreductase and O-acetyltransferase activities), the relative mutagenic potency order for 2,4-DNT-derived metabolites was established as: aminonitrotoluenes (2A4NT, 4A2NT) < 2,4-DNT < 4HA2NT ≈ 4,4′-dimethyl-3,3′-dinitroazoxybenzene < 2HA4NT [1]. 4HA2NT exhibited significantly greater mutagenic activity than its parent 2,4-DNT and the fully reduced aminonitrotoluene products, yet was distinctly less mutagenic than its positional isomer 2HA4NT. This intermediate potency profile is mechanistically consistent with the requirement for O-acetyltransferase-mediated esterification of the hydroxylamino group to generate the ultimate DNA-reactive nitrenium species, and demonstrates that purchasing 2HA4NT or 2,4-DNT as a substitute would yield either overestimated or underestimated genotoxic risk in experimental systems.

genotoxicity structure-activity relationship nitroaromatic metabolism

Kinetic Dominance as the Primary Intermediate in Catalytic Hydrogenation of 2,4-Dinitrotoluene over Pd/C

Liquid-phase hydrogenation of 2,4-DNT over 5% Pd/C catalyst at 323 K and 0.1 MPa H₂ in ethanol proceeds with 4HA2NT as the kinetically dominant primary intermediate [1]. GC and HPLC analysis of reaction mixtures showed that 4HA2NT is the 'main reaction intermediate,' while its positional isomer 2HA4NT and the amino-nitro compounds 4A2NT and 2A4NT are secondary products formed through parallel reaction pathways [1][2]. A subsequent kinetic study determined the individual rate constant, adsorption constant, and activation energy for 4HA2NT hydrogenation using a Langmuir-Hinshelwood model, enabling direct incorporation into process simulation software [3]. The selectivity toward 4HA2NT formation is particle-size dependent: larger Pd particles (lower dispersion) favor accumulation of the 4HA2NT/2HA4NT hydroxylamino isomers over the amino-nitro alternatives [4].

catalytic hydrogenation process chemistry reaction kinetics

Accumulation Kinetics and Metabolic Role in Escherichia coli DNT Biotransformation Pathway

In the aerobic transformation of 2,4-DNT by Escherichia coli BW25113, 4HA2NT accumulated as the principal reductive metabolite, reaching maximum concentration between 350 and 500 minutes before slowly declining as it was further metabolized to downstream products [1]. Quantitative knockout mutant analysis (Table 3 in source) demonstrated that deletion of the nitroreductase gene nfsB reduced the yqjF bioreporter luminescent response to DNT by 98.83±1.1%, while the double nfsA nfsB mutant abolished it by 99.93±0.04%, confirming that 4HA2NT formation is the obligate step in the DNT sensing cascade [1]. When the mutants were spiked directly with 50 mg/L 4HA2NT (bypassing DNT), the response inhibition was markedly less severe (−70.3±7.1% for ΔnfsB; −66±19.8% for the double mutant), proving that 4HA2NT itself, rather than its downstream metabolites, is the critical intermediate for bioreporter induction [1]. The competing pathway to 2-amino-4-nitrotoluene (2A4NT) was explicitly noted to be 'less substantial' [2].

microbial biodegradation bioreporter explosive detection

Analytical Lability and Specialized Handling Requirements Versus Amine Analogs

4HA2NT presents distinct analytical challenges not shared by its amino-nitro or diamino counterparts: it decomposes upon exposure to atmospheric oxygen and undergoes thermal degradation in gas chromatograph injection ports, complicating direct GC quantification [1]. A dedicated GC procedure was developed to mitigate this interference, and HPLC with photodiode array detection was subsequently optimized to resolve 4HA2NT from 2HA4NT, 4A2NT, 2A4NT, 2,4-DAT, and 2,4-DNT as six discrete peaks [2]. Post-sampling air exposure for 12 hours resulted in detectable degradation of the hydroxylamino peaks on HPLC chromatograms, whereas the amino-nitro and diamino compounds remained chromatographically stable [2]. This oxygen sensitivity also accounts for the poor mass balance commonly observed in bioremediation studies that monitor only aminated end products and neglect the transient hydroxylamino intermediates [3].

analytical chemistry reference standards chromatography

Research and Industrial Application Scenarios Where 4-Hydroxylamino-2-nitrotoluene (CAS 43192-03-6) Is the Scientifically Indicated Choice


Calibration and Validation of Microbial Bioreporter Systems for Buried Landmine Detection

Yagur-Kroll et al. (2018) demonstrated that 4HA2NT is the key DNT metabolite responsible for inducing the yqjF gene promoter used in E. coli-based explosive biosensors [1]. The double nitroreductase knockout abolishes >99.9% of the bioreporter response to DNT, but direct 4HA2NT supplementation partially rescues activity even in the mutant background. For any laboratory developing or field-calibrating yqjF-based biosensor devices, authentic 4HA2NT is the only chemically defined compound that can serve as a positive control calibrant; neither 2,4-DNT, 4A2NT, nor 2,4-DAT can fulfill this role because none directly activates the yqjF promoter.

Kinetic Modeling and Process Optimization of 2,4-DNT Catalytic Hydrogenation to 2,4-Diaminotoluene

The Musolino et al. (1996) kinetic study provides individual rate constants, adsorption coefficients, and activation energies for 4HA2NT hydrogenation over Pd/C catalysts [2]. Because 4HA2NT is the dominant primary intermediate in the 2,4-DNT → 2,4-DAT pathway, process simulation software and reactor design models require this compound's specific kinetic parameters. Use of 2HA4NT or aminonitrotoluene kinetic data would introduce systematic error, as each intermediate follows a distinct Langmuir-Hinshelwood kinetic regime with different adsorption site requirements.

Environmental Fate Studies and Bioremediation Endpoint Monitoring for DNT-Contaminated Sites

Padda et al. (2003) established that 4HA2NT is the most stable monohydroxylamino intermediate from 2,4-DNT anaerobic degradation and that all three hydroxylamino intermediates are mutagenic in the Ames test, while the final metabolites 2,4-DAT and 2,6-DAT are nonmutagenic [3]. This finding informs the bioremediation strategy recommendation that treatment must proceed past the hydroxylamino stage. For environmental analytical laboratories tracking DNT remediation progress, 4HA2NT is the most practically detectable hydroxylamino marker due to its superior stability, and its quantification provides a direct indicator of incomplete detoxification.

Structure-Activity Studies on Nitroaromatic Mutagenicity and Carcinogenicity Mechanisms

The Watanabe et al. (1998) study using NR/OAT-overproducing Ames strains provided a rank-order mutagenic potency that places 4HA2NT at a distinct position—more mutagenic than 2,4-DNT and the aminonitrotoluenes, but less mutagenic than 2HA4NT [4]. This intermediate position is mechanistically informative for the role of O-acetyltransferase-mediated bioactivation. Researchers investigating nitroaromatic carcinogenicity mechanisms require the authentic 4HA2NT isomer because substitution with 2HA4NT would overestimate the hazard attributable to the major 2,4-DNT biodegradation pathway, while 2,4-DNT itself underestimates it.

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